An In-Depth Technical Guide to 2,6-Dimethylbenzonitrile (CAS 6575-13-9): Properties, Synthesis, and Applications for the Research Professional
An In-Depth Technical Guide to 2,6-Dimethylbenzonitrile (CAS 6575-13-9): Properties, Synthesis, and Applications for the Research Professional
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount. 2,6-Dimethylbenzonitrile, also known by its CAS number 6575-13-9, stands out as a valuable and versatile aromatic nitrile.[1] Its structure is characterized by a benzene ring functionalized with a cyano group (-C≡N) and flanked by two methyl groups at the ortho positions.[1] This specific substitution pattern imparts significant steric hindrance around the nitrile moiety and the adjacent ring positions, a feature that chemists can exploit to direct reactivity and construct complex molecular architectures. This guide provides an in-depth analysis of its properties, a reliable synthesis protocol, its key reactive pathways, and essential handling information, designed for the discerning researcher and drug development professional.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. These properties dictate choices for reaction solvents, purification methods, and storage conditions. 2,6-Dimethylbenzonitrile is a white to off-white crystalline solid at room temperature, which simplifies handling and weighing compared to volatile liquids.[2][3][4] Its solubility profile—low in water but soluble in common organic solvents like ethanol and acetone—is typical for aromatic compounds of its class and is a key consideration for reaction and purification design.[1]
| Property | Value | Source(s) |
| CAS Number | 6575-13-9 | [5][6] |
| Molecular Formula | C₉H₉N | [7][8] |
| Molecular Weight | 131.17 g/mol | [2][6] |
| Appearance | White to cream/beige crystalline powder | [2][3][4] |
| Melting Point | 88 - 92 °C | [9][10] |
| Boiling Point | 228.7 °C @ 760 mmHg; 93 °C @ 10 mmHg | [5][10] |
| Solubility | Low in water; Soluble in ethanol, acetone | [1] |
| Density (estimate) | ~1.01 g/cm³ | [2][10] |
| IUPAC Name | 2,6-dimethylbenzonitrile | [3][6] |
| Synonyms | 2-Cyano-m-xylene | [1][2] |
Section 2: Spectroscopic Signature for Structural Verification
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The symmetrical nature of 2,6-dimethylbenzonitrile gives it a clean and easily interpretable spectroscopic signature.
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¹H NMR Spectroscopy: The molecule's C₂ᵥ symmetry results in a simplified spectrum. The six protons of the two equivalent methyl groups will appear as a sharp singlet, typically around 2.5 ppm. The aromatic region will show two signals corresponding to the three protons: a triplet for the single proton at the para position (C4) and a doublet for the two equivalent protons at the meta positions (C3 and C5).
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¹³C NMR Spectroscopy: Due to symmetry, only six distinct carbon signals are expected: one for the nitrile carbon (C≡N), one for the two methyl carbons (-CH₃), and four for the aromatic carbons (C1, C2/C6, C3/C5, and C4). The nitrile carbon signal is particularly diagnostic, appearing significantly downfield.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration. This peak is typically observed in the 2220-2240 cm⁻¹ region.[11] Its presence is a definitive indicator of the nitrile functionality. Other expected signals include C-H stretches for the aromatic and aliphatic protons and C=C stretching bands for the aromatic ring.[12]
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Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z = 131. A common fragmentation pathway would involve the loss of a methyl group, leading to a significant fragment at m/z = 116.
| Spectroscopic Data | Expected Observation |
| ¹H NMR | Singlet (~2.5 ppm, 6H); Multiplets in aromatic region (3H) |
| ¹³C NMR | 6 unique signals, including a characteristic nitrile carbon signal |
| IR (cm⁻¹) | ~2230 (C≡N stretch, strong, sharp) |
| MS (EI) | M⁺ at m/z = 131 |
| UV-Vis (λmax) | 231 nm (in Ethanol)[2] |
Section 3: Synthesis and Purification
A common and reliable method for preparing 2,6-dimethylbenzonitrile is the Sandmeyer reaction, which transforms the corresponding aniline into the nitrile via a diazonium salt intermediate.[13] This classic transformation is valued for its reliability and scalability.
Caption: Synthesis workflow for 2,6-Dimethylbenzonitrile.
Experimental Protocol: Sandmeyer Synthesis
Causality and self-validation are built into this protocol. Each step is designed to maximize yield and purity, with explanations for critical parameters.
-
Diazotization of 2,6-Dimethylaniline:
-
Procedure: To a stirred solution of 2,6-dimethylaniline (1.0 eq) in aqueous hydrochloric acid (~3 eq), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The temperature must be rigorously maintained below 5 °C.
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Expert Insight: The formation of the diazonium salt is highly exothermic. Maintaining a low temperature is critical because diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products (e.g., phenols) if allowed to warm. The endpoint of the diazotization can be verified by testing a drop of the solution with starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid.
-
-
Cyanation (Sandmeyer Reaction):
-
Procedure: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water is prepared and warmed gently to facilitate dissolution, then cooled. The cold diazonium salt solution from Step 1 is then added slowly to this catalyst solution. Effervescence (N₂ gas) will be observed.
-
Expert Insight: The use of a copper(I) cyanide catalyst is classic for the Sandmeyer reaction, facilitating the displacement of the diazonium group with the cyanide nucleophile. The reaction is allowed to stir at room temperature and may be gently warmed (e.g., to 50-60 °C) to ensure completion, which is signaled by the cessation of nitrogen evolution.
-
-
Work-up and Purification:
-
Procedure: The reaction mixture is neutralized and then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Expert Insight: The crude product, often an oil or a low-melting solid, can be purified by recrystallization. The choice of solvent is key; a solvent system where the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or hexanes/ethyl acetate) is ideal. Purity can be confirmed using the spectroscopic methods outlined in Section 2.
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Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 2,6-dimethylbenzonitrile lies in the reactivity of its nitrile group, which serves as a versatile precursor to other critical functional groups. The steric shielding from the ortho-methyl groups moderates this reactivity in predictable and useful ways.
Caption: Key transformations of 2,6-Dimethylbenzonitrile.
The Nitrile Group as a Synthetic Handle
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Reduction to 2,6-Dimethylbenzylamine: The nitrile can be readily reduced to the corresponding primary amine, 2,6-dimethylbenzylamine.[13]
-
Methodology: Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder, scalable option.
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Application Insight: The resulting benzylamine is a crucial intermediate. Its primary amine functionality is a nucleophile used to construct amides, sulfonamides, and imines—scaffolds that are ubiquitous in active pharmaceutical ingredients (APIs). The steric bulk of the 2,6-dimethylphenyl group can be used to influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target.
-
-
Hydrolysis to 2,6-Dimethylbenzoic Acid: Under forcing acidic or basic conditions with heat, the nitrile group can be fully hydrolyzed to a carboxylic acid.
-
Methodology: Refluxing in strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup will yield 2,6-dimethylbenzoic acid.
-
Application Insight: Sterically hindered carboxylic acids are important in medicinal chemistry and materials science. They can be converted to esters, acid chlorides, or amides. The steric hindrance can increase the metabolic stability of an adjacent ester or amide bond by preventing enzymatic hydrolysis, a common strategy in drug design to improve pharmacokinetic profiles.
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Section 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. 2,6-Dimethylbenzonitrile is classified as hazardous and requires appropriate precautions.[9]
| Hazard Statement | GHS Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Cat. 4) |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Cat. 2) |
| Causes serious eye irritation | H319 | Eye Damage/Irritation (Cat. 2A) |
| May cause respiratory irritation | H335 | STOT SE (Cat. 3) |
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and nitrile gloves when handling this compound.[9]
-
Handling: As a crystalline solid, handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]
Conclusion
2,6-Dimethylbenzonitrile is more than just a simple aromatic compound; it is a strategic building block for chemists aiming to introduce a sterically defined 2,6-dimethylphenyl motif. Its well-defined physical properties, straightforward synthesis, and predictable reactivity make it a reliable tool in the synthetic arsenal. By leveraging the transformations of its nitrile group, researchers in drug development and materials science can access unique amines and carboxylic acids, enabling the construction of novel and functionally complex molecules.
References
-
PrepChem.com. Synthesis of 2,6-dimethylbenzonitrile. [Link]
-
NIST. 2,6-Dimethylbenzonitrile - NIST Chemistry WebBook. [Link]
-
PubChem. 2,6-Dimethylbenzonitrile | C9H9N | CID 81057. [Link]
-
NIST. 2,6-Dimethylbenzonitrile IR Spectrum - NIST Chemistry WebBook. [Link]
-
Bouwman, J., et al. (2021). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Journal of Physical Chemistry A. [Link]
Sources
- 1. CAS 6575-13-9: 2,6-Dimethylbenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 2,6-DIMETHYLBENZONITRILE price,buy 2,6-DIMETHYLBENZONITRILE - chemicalbook [chemicalbook.com]
- 3. A14461.06 [thermofisher.com]
- 4. 2,6-Dimethylbenzonitrile | 6575-13-9 [sigmaaldrich.com]
- 5. 2,6-Dimethylbenzonitrile | 6575-13-9 [sigmaaldrich.com]
- 6. 2,6-Dimethylbenzonitrile | C9H9N | CID 81057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,6-DIMETHYLBENZONITRILE CAS#: 6575-13-9 [m.chemicalbook.com]
- 11. d-nb.info [d-nb.info]
- 12. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 13. prepchem.com [prepchem.com]
